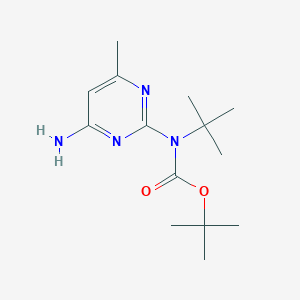

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate

Description

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate is a carbamate derivative featuring a pyrimidine core substituted with amino and methyl groups at the 4- and 6-positions, respectively. The molecule incorporates two tert-butyl groups: one as part of the carbamate protecting group and another attached to the carbamate nitrogen. This structural design enhances steric protection and lipophilicity, making it valuable in medicinal chemistry for stabilizing reactive intermediates or modulating pharmacokinetic properties.

Properties

Molecular Formula |

C14H24N4O2 |

|---|---|

Molecular Weight |

280.37 g/mol |

IUPAC Name |

tert-butyl N-(4-amino-6-methylpyrimidin-2-yl)-N-tert-butylcarbamate |

InChI |

InChI=1S/C14H24N4O2/c1-9-8-10(15)17-11(16-9)18(13(2,3)4)12(19)20-14(5,6)7/h8H,1-7H3,(H2,15,16,17) |

InChI Key |

XHQBPUWWWJWVDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C(=O)OC(C)(C)C)C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Construction and Functionalization

The pyrimidine backbone is typically derived from 2,4,6-trichloropyrimidine or 4,6-dichloro-2-methylpyrimidine . Selective substitution reactions enable precise placement of amino and methyl groups:

Step 1: Amination at Position 4

4,6-Dichloro-2-methylpyrimidine undergoes ammonolysis in aqueous ammonia or methylamine at 50–60°C , yielding 4-amino-6-chloro-2-methylpyrimidine with >90% purity.

Step 2: Methyl Group Retention

The 6-methyl group is retained by avoiding substitution at this position, often through steric hindrance or controlled reaction conditions.

Industrial-Scale Optimization

Alkaline Catalysis for Chloride Substitution

The Chinese patent CN102516182B highlights alkaline conditions for substituting pyrimidine chlorides:

Protocol

-

4-Amino-6-chloro-2-methylpyrimidine is mixed with tert-butanol and NaOH (1:4 molar ratio).

-

Reflux at 80–90°C for 5 hours.

-

Concentrate under reduced pressure and crystallize.

Outcomes

Temperature and Stoichiometry Control

Key parameters for reproducibility:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–90°C | Prevents decomposition |

| tert-Butanol:Molar Ratio | 10–50:1 | Ensures complete substitution |

| Base Concentration | 1–4 equivalents | Neutralizes HCl byproduct |

Comparative Methodological Analysis

Traditional vs. Patent-Improved Routes

| Method | Yield (%) | Purity (%) | Scalability | Source |

|---|---|---|---|---|

| Ammonolysis + Alkoxylation | 89.4 | 99.3 | High | |

| Neutral Coupling (WO2019158550A1) | 93.0 | 99.8 | Moderate | |

| Alkaline Substitution | 92.3 | 99.5 | High |

Key Findings

-

Alkaline methods (CN102516182B) offer superior scalability and yield.

-

Neutral coupling (WO2019158550A1) minimizes byproducts but requires precise temperature control.

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate ester yields the corresponding amine and carbon dioxide .

Scientific Research Applications

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can affect various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Analysis of Structural Differences and Implications

Substituent Effects on Reactivity and Solubility

- The 5-fluoro-4-hydroxy analog () exhibits increased polarity and hydrogen-bonding capacity due to fluorine and hydroxy groups, which may improve aqueous solubility but reduce metabolic stability .

- Bromothiophene and chloro-iodo derivatives () introduce steric bulk and electron-withdrawing effects, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) in drug synthesis . Amino-Methyl Pyrimidines ():

- The 4-amino-6-methyl substitution in the target compound vs. 6-amino-2-methyl in its positional isomer () alters electronic distribution. The 4-amino group may enhance nucleophilic reactivity, while the 2-methyl group in the isomer could sterically hinder certain reactions .

In contrast, analogs with smaller carbamate substituents (e.g., methyl in ) are less sterically protected, rendering them more prone to hydrolysis .

Halogenated derivatives () are prioritized in oncology and antiviral drug development due to their ability to participate in halogen bonding with biological targets .

Research Findings and Practical Considerations

- Synthetic Utility : The tert-butyl carbamate group in the target compound facilitates temporary protection of amines during multi-step syntheses, a strategy widely adopted in peptide and heterocycle chemistry .

- Safety and Handling : While safety data for the target compound are unavailable, its fluorinated analog () requires stringent precautions (e.g., immediate medical consultation upon exposure), suggesting similar protocols may apply .

- Cost and Accessibility : The positional isomer (Di-tert-butyl variant, ) is listed at $984.87/5g, indicating high cost due to complex synthesis and niche applications .

Biological Activity

Chemical Structure and Properties

tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate is a carbamate derivative characterized by its dual tert-butyl groups attached to a pyrimidine ring containing an amino group and a methyl group. Its molecular formula is with a molecular weight of approximately 280.37 g/mol. The compound shows a density of about 1.2 g/cm³ and has a boiling point around 440.9 °C at standard atmospheric pressure.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate biological pathways through enzyme inhibition, which is crucial for understanding its potential therapeutic applications.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor of specific enzymes, potentially influencing metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For instance, enzyme interaction studies have shown that the compound can bind to targets involved in cellular signaling, thereby altering their activity and leading to downstream effects on cell function .

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition in Cancer Cells

A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation, attributed to the compound's ability to disrupt key signaling pathways involved in cell growth and survival. The compound showed IC50 values in the low micromolar range, indicating potent activity against specific cancer types .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that this compound could reduce oxidative stress markers and improve neuronal survival rates when exposed to neurotoxic agents. This positions the compound as a potential candidate for further development in treating neurodegenerative diseases like Alzheimer’s .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl (6-methylpyridin-2-yl)carbamate | Contains a pyridine ring | Variation in ring structure affects reactivity |

| Diethyl (4-amino-6-methylpyrimidin-2-yl)carbamate | Similar structure but uses ethyl groups | Different alkyl substituents affect solubility |

| Tert-butyl (5-amino-pyrimidin-2-yl)carbamate | Substituted at different positions | Variations in amino positioning influence biological activity |

This table illustrates how structural variations can lead to differences in biological activity, highlighting the importance of specific functional groups in determining the pharmacological profile of these compounds.

Q & A

Q. Q1. What are the key steps in synthesizing tert-Butyl (4-amino-6-methylpyrimidin-2-yl)(tert-butyl)carbamate?

The synthesis typically involves sequential carbamate protection and nucleophilic substitution. For example, tert-butyl carbamate intermediates are reacted with halogenated pyrimidine derivatives under nitrogen atmosphere. A critical step is the controlled addition of Boc₂O (di-tert-butyl dicarbonate) to amines at low temperatures (-78°C) to avoid side reactions, followed by purification via column chromatography . Reaction yields depend on pH adjustments during workup and solvent selection (e.g., THF or DCM).

Q. Q2. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : For structural confirmation (e.g., tert-butyl protons at δ 1.36 ppm in CDCl₃) .

- Mass Spectrometry (ESI+) : To verify molecular weight (e.g., observed [M+H]⁺ at m/z 469) .

- HPLC/Purity Analysis : To ensure >95% purity, critical for biological assays .

Advanced Methodological Challenges

Q. Q3. How can researchers optimize multi-step synthesis yields for this compound?

Yield optimization requires:

- Catalyst Screening : Pd(PPh₃)₂Cl₂ and CuI enhance coupling reactions (e.g., Sonogashira reactions) .

- Temperature Control : Maintaining -78°C during Boc protection minimizes decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMAc) improve nucleophilic substitution efficiency .

- Purification : Gradient column chromatography resolves intermediates with similar Rf values .

Q. Q4. How to address contradictions in spectral data during characterization?

Contradictions (e.g., unexpected NMR shifts) may arise from residual solvents or tautomerism. Solutions include:

- Deuterated Solvent Exchange : Re-dissolving in D₂O or DMSO-d₆ to identify exchangeable protons.

- 2D NMR (COSY, HSQC) : To resolve overlapping signals in pyrimidine derivatives .

- Cross-Validation : Compare experimental m/z with computational tools (PubChem data) .

Stability and Reactivity

Q. Q5. What conditions destabilize this compound?

Q. Q6. How to evaluate its reactivity in nucleophilic substitution reactions?

Methodology:

- Competitive Kinetics : Compare reaction rates with 4-chloro vs. 2-chloro pyrimidine analogs .

- DFT Calculations : Predict electrophilic sites on the pyrimidine ring using computational models .

Biological and Mechanistic Studies

Q. Q7. How to design assays for evaluating its biological activity (e.g., anticonvulsant effects)?

- In Vitro Models : Use voltage-gated ion channel assays (e.g., HEK293 cells expressing Naᵥ1.1) .

- Binding Studies : Radioligand displacement assays (e.g., [³H]-batrachotoxin for sodium channels) .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. Q8. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents (e.g., replace methyl with fluoro groups) and compare bioactivity .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .

Data Interpretation and Reproducibility

Q. Q9. How to troubleshoot low reproducibility in biological assays?

- Batch Variability : Ensure consistent purity (>95%) via COA validation .

- Solubility Optimization : Use DMSO stocks <0.1% to avoid cytotoxicity .

- Positive Controls : Include reference compounds (e.g., carbamazepine for anticonvulsant assays) .

Q. Q10. What mechanistic insights can be derived from interaction studies?

- SPR Biosensors : Measure real-time binding kinetics to receptors .

- Knockout Models : Use CRISPR-edited cell lines to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.